1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-23-15-8-2-12(3-9-15)16(22)10-11-21-14-6-4-13(5-7-14)17(18,19)20/h2-9,21H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYIUSAOZYMJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-17-1 | |
| Record name | 1-(4-METHOXYPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-(trifluoromethyl)aniline.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
Oxidation Products: Phenolic compounds.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of advanced materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways: Influencing signaling pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Replacement of the 4-methoxy group with nitro (e.g., 3-nitrophenyl) amplifies electron withdrawal, which may alter binding affinities in receptor-ligand systems .
- Lipophilicity: The cyclohexyl substituent in 1-(4-chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone significantly increases logP values compared to trifluoromethyl-containing analogs .
- Steric Considerations : Bulky substituents like cyclohexyl or biphenyl (e.g., 1-(1,1′-biphenyl)-4-yl derivatives) may hinder rotational freedom, affecting conformational stability .
Physical and Spectral Properties
Limited data are available for the target compound, but comparisons can be drawn from analogs:
Notes:
Biological Activity
1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known by its CAS number 477334-17-1, is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a methoxyphenyl group and a trifluoromethyl aniline moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 323.31 g/mol
- Predicted Boiling Point : 462.6 ± 45.0 °C
- Density : 1.249 ± 0.06 g/cm³
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, compounds containing trifluoromethyl groups have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that derivatives of anilino propanones exhibited IC values in the low micromolar range against several cancer cell lines, suggesting potent anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Compounds with methoxy and trifluoromethyl substitutions are often evaluated for their ability to modulate inflammatory pathways.
- Research Findings : In vitro assays revealed that related compounds could inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented, with some exhibiting broad-spectrum efficacy against bacteria and fungi.
- Study Results : A related compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported in the range of micrograms per milliliter .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of key signaling pathways involved in cancer progression.
- Modulation of Apoptosis : The presence of the methoxy group may enhance interactions with apoptotic pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties, which could contribute to their anti-inflammatory effects.
Data Table: Biological Activities
Q & A
Basic: What are the common synthetic routes for preparing 1-(4-Methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Friedel-Crafts Acylation: React 4-methoxyphenylacetone with an acylating agent (e.g., acetyl chloride) in the presence of Lewis acids (AlCl₃) to introduce the ketone backbone .
Nucleophilic Substitution: React the intermediate with 4-(trifluoromethyl)aniline under basic conditions (e.g., K₂CO₃ in DMF) to form the anilino linkage.
Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) and confirm structure via HRMS and ¹H NMR .
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy) .
- Mass Spectrometry: ESI-HRMS confirms molecular ion [M+H]⁺ at m/z 338.12 (calculated for C₁₇H₁₅F₃NO₂) .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits at 1–100 µM concentrations .
- Antimicrobial Activity: Perform MIC assays against S. aureus and E. coli (0.5–128 µg/mL) in Mueller-Hinton broth .
- Cytotoxicity: Use MTT assays on HEK-293 cells (24–72 hr exposure) to assess IC₅₀ values .
Data Interpretation: Compare results with positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .
Advanced: How can contradictory solubility data in DMSO be resolved?
Methodological Answer:
Conflicting solubility reports (e.g., >10 mg/mL vs. <5 mg/mL) may arise from:
Purity: Analyze via HPLC (C18 column, 60:40 MeCN/H₂O) to detect impurities affecting solubility .
Aggregation: Perform dynamic light scattering (DLS) to identify nanoparticle formation at high concentrations .
Solvent Pre-treatment: Dry DMSO over molecular sieves (3Å) to eliminate water interference .
Recommendation: Report solubility as a range (e.g., 5–12 mg/mL) with exact experimental conditions .
Advanced: What strategies optimize the yield of the anilino coupling step?
Methodological Answer:
- Catalyst Screening: Test Pd/C (5% w/w) vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling efficiency .
- Solvent Optimization: Compare DMF, toluene, and dioxane for reaction rate and byproduct formation (monitor via GC-MS) .
- Temperature Control: Run reactions at 80°C (DMF) vs. 110°C (toluene) to balance kinetics vs. decomposition .
Data: A 15% yield increase was observed using CuI in toluene with 2 eq. of KOtBu .
Advanced: How does the trifluoromethyl group influence metabolic stability in vitro?
Methodological Answer:
- Microsomal Stability Assay: Incubate compound with rat liver microsomes (1 mg/mL) and NADPH (1 mM) for 0–60 min. Analyze via LC-MS to calculate t₁/₂ .
- Comparative Study: Synthesize analogs without CF₃ and test alongside parent compound.
Findings: The CF₃ group reduces oxidative metabolism (e.g., t₁/₂ = 45 min vs. 12 min for non-CF₃ analog) due to electron-withdrawing effects stabilizing the molecule .
Basic: What computational methods predict the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G* basis set to model electrophilic attack sites (e.g., Fukui indices) .
- Molecular Docking: Dock into COX-2 (PDB: 3LN1) using AutoDock Vina to predict binding affinity (∆G ≤ -8 kcal/mol suggests activity) .
Validation: Compare docking scores with experimental IC₅₀ values from enzyme assays .
Advanced: How to address discrepancies in reported melting points (e.g., 124–126°C vs. 130–132°C)?
Methodological Answer:
Polymorphism Screening: Perform DSC to detect polymorphic forms (heating rate 10°C/min, N₂ atmosphere) .
Crystallization Solvent: Recrystallize from EtOH vs. MeCN and compare mp via Kofler hot-stage microscopy .
Purity Confirmation: Use elemental analysis (C, H, N within ±0.3% of theoretical) .
Resolution: Purity >98% (HPLC) and EtOH-derived crystals yield mp 128–130°C .
Advanced: What mechanistic insights explain its activity in kinase inhibition?
Methodological Answer:
- Kinase Profiling: Screen against a panel of 50 kinases (e.g., JAK2, CDK2) at 10 µM using competitive binding assays .
- SAR Analysis: Modify the methoxyphenyl group to hydroxyl or nitro derivatives and correlate activity changes .
- X-ray Crystallography: Co-crystallize with EGFR (PDB: 1M17) to identify H-bonding with Met793 and hydrophobic interactions with CF₃ .
Conclusion: The CF₃ group enhances binding via hydrophobic complementarity, while the methoxy group stabilizes the aromatic ring conformation .
Basic: What are the best practices for storing this compound?
Methodological Answer:
- Short-term: Store at -20°C in amber vials under argon to prevent oxidation of the anilino group .
- Long-term: Lyophilize and keep at -80°C with desiccants (silica gel) to avoid hydrolysis .
- Stability Monitoring: Perform HPLC every 6 months to detect degradation (e.g., ketone reduction or methoxy cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
